molecular formula C5H7F3O2 B2787913 1-(Trifluoromethyl)cyclobutane-1,3-diol CAS No. 2361644-99-5

1-(Trifluoromethyl)cyclobutane-1,3-diol

Cat. No.: B2787913
CAS No.: 2361644-99-5
M. Wt: 156.104
InChI Key: VWYVOBRKQXPBAY-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)cyclobutane-1,3-diol is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)cyclobutane-1,3-diol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Hydroxylation: The hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)cyclobutane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a fully saturated cyclobutane ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Products include trifluoromethyl ketones or carboxylic acids.

    Reduction: Products include cyclobutane derivatives with reduced functional groups.

    Substitution: Products vary depending on the nucleophile used but generally involve replacement of the trifluoromethyl group.

Scientific Research Applications

1-(Trifluoromethyl)cyclobutane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclobutane-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the trifluoromethyl group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards various biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)cyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of hydroxyl groups.

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: Contains a trifluoromethyl group but differs in the carbon backbone structure.

Uniqueness

1-(Trifluoromethyl)cyclobutane-1,3-diol is unique due to the presence of both a trifluoromethyl group and two hydroxyl groups on a cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-(trifluoromethyl)cyclobutane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)4(10)1-3(9)2-4/h3,9-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYVOBRKQXPBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361644-99-5
Record name rac-(1s,3s)-1-(trifluoromethyl)cyclobutane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.